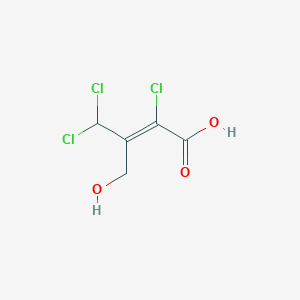
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid, also known as CMHB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been studied for its potential use in various scientific research applications. One area of research where (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has shown promise is in the field of cancer treatment. Studies have shown that (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. This inhibition leads to a decrease in the production of ATP, the main energy source for cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its relatively low cost and ease of synthesis. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is also stable and can be stored for long periods of time without degradation. However, one limitation of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid. One area of research that shows promise is the development of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid and its potential use in other areas of medicine, such as neuroprotection and infectious disease treatment. Finally, more research is needed to optimize the synthesis and purification of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid for use in lab experiments and drug development.
Synthesemethoden
The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid involves the reaction of dichloroacetic acid with chloral hydrate in the presence of a strong base. This reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid as a white crystalline solid with a melting point of 140-142°C. The yield of this reaction is typically around 70-75%, and the purity of the resulting (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can be further improved through recrystallization.
Eigenschaften
CAS-Nummer |
126572-78-9 |
|---|---|
Produktname |
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid |
Molekularformel |
C5H5Cl3O3 |
Molekulargewicht |
219.45 g/mol |
IUPAC-Name |
(Z)-2,4,4-trichloro-3-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H5Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h4,9H,1H2,(H,10,11)/b3-2- |
InChI-Schlüssel |
SHGAIAGWDXHJHG-IHWYPQMZSA-N |
Isomerische SMILES |
C(/C(=C(\C(=O)O)/Cl)/C(Cl)Cl)O |
SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
Kanonische SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
Synonyme |
2-CHLORO-3-(DICHLOROMETHYL)-4-HYDROXYBUT-2-ENOICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
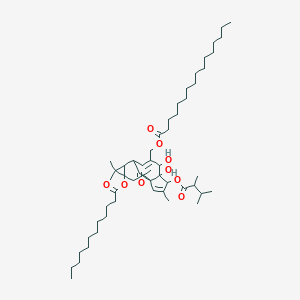

![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
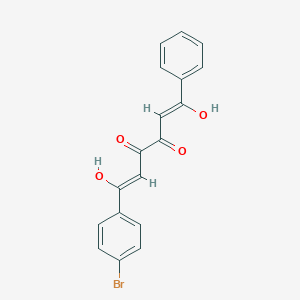
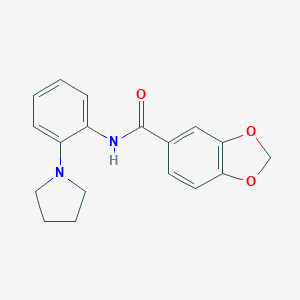
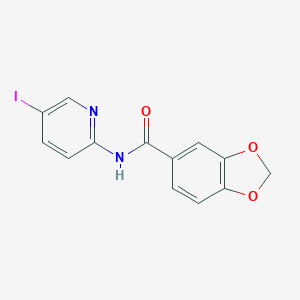
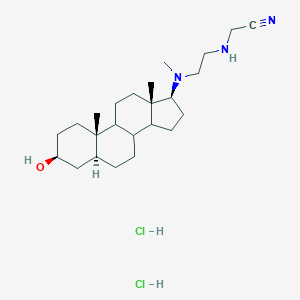
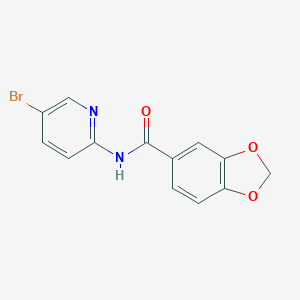
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
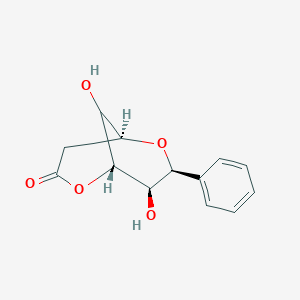
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
